molecular formula C5HF9 B1366978 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene CAS No. 22692-37-1

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene

Cat. No. B1366978
CAS RN: 22692-37-1
M. Wt: 232.05 g/mol
InChI Key: ZBKIRWGFFLBFDX-UHFFFAOYSA-N
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Description

“1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene” is an unsaturated, highly fluorinated hydrocarbon with multiple industrial uses . It is also known by the commercial name 1336mzz (Z) . The molecular formula is C5HF9 .


Molecular Structure Analysis

The molecular structure of “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene” can be represented as CF3C=C(CF3)CF3 . The molecular weight is 232.047 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 51.3±8.0 °C at 760 mmHg, and a vapor pressure of 291.3±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 28.2±3.0 kJ/mol .

Scientific Research Applications

Thermal Decomposition Studies

This compound has been used in thermal decomposition studies . A series of experiments were conducted over a temperature range of 873–1073 K to evaluate its thermal stability and the production of hydrogen fluoride (HF) . The thermal decomposition mechanism of pure HFO-1336mzz (Z) was discussed and the possible formation pathways of HF and other main products were proposed .

Working Fluid for Organic Rankine Power Cycles

Hexafluoro-2-butene is used as a working fluid for organic Rankine power cycles . A Rankine cycle is a construct used to evaluate the performance of steam turbine systems; “organic” refers to the use of an organic liquid with a lower boiling point than water in such a system .

Refrigerant for Chillers

This compound is also used as a refrigerant for use in chillers . Chillers are machines that remove heat from a liquid via a vapor-compression or absorption refrigeration cycle .

Foam-blowing Agent

Hexafluoro-2-butene serves as a foam-blowing agent . Foam-blowing agents are used in the production of foam products, such as insulation materials .

Heat Transfer Applications

Z-1,1,1,4,4,4-Hexafluoro-2-butene is a useful compound in regards to heat transfer applications due to the stability of the carbon fluorine bond .

Spray Cooling Systems

Cis-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz (Z)) has emerged as an exceptionally promising low-global-warming-potential (GWP) refrigerant, ideal for spray cooling systems in the thermal management of electronic components .

Equation of State Studies

This compound has been used in the development of a Helmholtz Energy Equation of State . The equation of state is expressed explicitly in the Helmholtz energy with temperature and density as the independent variables, and is based on consistent experimental datasets .

Next-generation Refrigerants

Trans-1,1,1,4,4,4-hexafluoro-2-butene is considered to be one of the next-generation refrigerants due to its zero-ozone depletion potential, ultra-low GWP, non-flammability characteristics, and favorable thermophysical properties .

Mechanism of Action

The compound’s labile carbon–carbon double bond is the key to its short atmospheric lifetime . This property makes it an environmentally friendly industrial chemical with a very low 100-year global warming potential .

Safety and Hazards

Despite the harmful properties shown in the hazard information table, the U.S. Environmental Protection Agency approved its industrial uses in 2017 under the agency’s Significant New Alternatives Policy . It is relatively non-toxic and not flammable .

properties

IUPAC Name

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)but-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKIRWGFFLBFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453498
Record name 3H-Perfluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22692-37-1
Record name 3H-Perfluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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